
Lpsilb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lpsilb is a natural compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It is a type of flavonoid that is found in various plants, including citrus fruits, onions, and green tea. This compound has been studied extensively for its ability to modulate various cellular pathways and its potential to treat a wide range of diseases.
Aplicaciones Científicas De Investigación
Lpsilb has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied for its potential to treat various diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. In addition, this compound has been used in cosmetic products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of Lpsilb is complex and involves the modulation of various cellular pathways. This compound has been shown to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In addition, this compound has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification enzymes, which can protect cells from oxidative stress and toxic insults. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, which can reduce inflammation. In addition, this compound has been shown to modulate various signaling pathways, which can affect cellular processes such as cell proliferation, apoptosis, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Lpsilb in lab experiments is that it is a natural compound that is relatively safe and non-toxic. This compound has also been shown to have a low risk of drug interactions, making it an attractive candidate for combination therapy. However, one of the limitations of using this compound in lab experiments is that it has low bioavailability, meaning that it is not easily absorbed by the body. This can make it difficult to achieve therapeutic concentrations of this compound in vivo.
Direcciones Futuras
There are several future directions for Lpsilb research. One area of research is the development of novel synthetic methods for producing this compound in larger quantities. Another area of research is the investigation of this compound's potential to treat various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, future research may focus on the development of delivery systems that can improve the bioavailability of this compound in vivo.
Conclusion
In conclusion, this compound is a natural compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It has been studied extensively for its ability to modulate various cellular pathways and its potential to treat a wide range of diseases. This compound has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for this compound research, and further investigation is needed to fully understand its potential therapeutic benefits.
Métodos De Síntesis
Lpsilb is a natural compound that is found in various plants. However, the concentration of this compound in these plants is relatively low, making it difficult to extract in large quantities. Therefore, synthetic methods have been developed to produce this compound in larger quantities. The most common method for synthesizing this compound involves the use of chemical reactions that convert other flavonoids into this compound. This method has been widely used in scientific research to produce this compound for various applications.
Propiedades
Número CAS |
115136-07-7 |
|---|---|
Fórmula molecular |
C72H114N24O17 |
Peso molecular |
1587.8 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C72H114N24O17/c1-35(2)23-42(31-82-49(61(76)103)24-36(3)4)87-69(111)52(27-41-30-79-34-85-41)89-59(102)33-84-71(113)60(38(7)8)96-62(104)39(9)86-68(110)51(26-40-29-81-44-14-11-10-13-43(40)44)95-67(109)48(17-20-55(74)98)93-70(112)53(28-56(75)99)90-58(101)32-83-63(105)50(25-37(5)6)94-64(106)45(15-12-22-80-72(77)78)91-66(108)47(16-19-54(73)97)92-65(107)46-18-21-57(100)88-46/h10-11,13-14,29-30,34-39,42,45-53,60,81-82H,12,15-28,31-33H2,1-9H3,(H2,73,97)(H2,74,98)(H2,75,99)(H2,76,103)(H,79,85)(H,83,105)(H,84,113)(H,86,110)(H,87,111)(H,88,100)(H,89,102)(H,90,101)(H,91,108)(H,92,107)(H,93,112)(H,94,106)(H,95,109)(H,96,104)(H4,77,78,80)/t39-,42?,45-,46-,47-,48-,49-,50-,51-,52-,53-,60-/m0/s1 |
Clave InChI |
KXKRXZCGTAPUDX-MSGQSUMNSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
SMILES canónico |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Otros números CAS |
123809-85-8 |
Sinónimos |
13-Leu-psi-CH2NH-14-Leu-bombesin bombesin, Leu(13)-psi-CH2NH-Leu(14)- bombesin, leucyl(13)-psi-CH2NH-leucine(14)- L-psi-L-BB Leu(13)-psi-CH2NH-Leu(14)-BB LpsiLB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



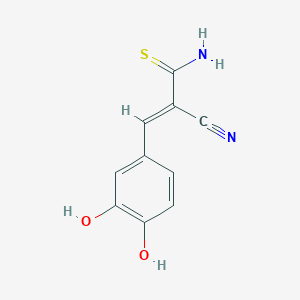


![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)
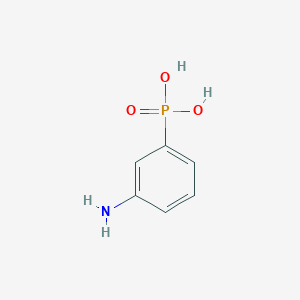
![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
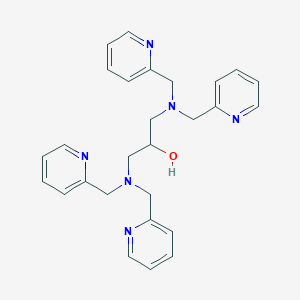
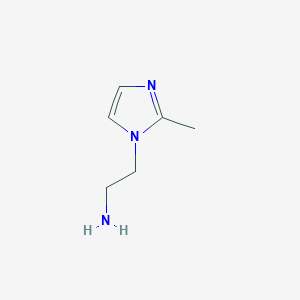

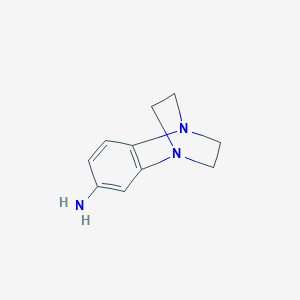
![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)


